1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide
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Overview
Description
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a bicyclic heptane core with a dimethyl substitution and a trifluoromethylphenyl group attached to a methanesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the dimethyl groups: This step often involves alkylation reactions using methylating agents.
Attachment of the trifluoromethylphenyl group: This is usually done through a nucleophilic aromatic substitution reaction.
Formation of the methanesulfonamide moiety: This involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability, while the methanesulfonamide moiety contributes to its solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid
- 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbaldehyde
- Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Uniqueness
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C17H20F3NO3S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C17H20F3NO3S/c1-15(2)11-6-7-16(15,14(22)9-11)10-25(23,24)21-13-5-3-4-12(8-13)17(18,19)20/h3-5,8,11,21H,6-7,9-10H2,1-2H3 |
InChI Key |
ZLPFVDXUEVRGBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
Origin of Product |
United States |
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